[1-(4-Fluorobenzyl)cyclobutyl]methanol
Description
[1-(4-Fluorobenzyl)cyclobutyl]methanol is a synthetic organic compound characterized by a cyclobutane ring substituted with a 4-fluorobenzyl group and a hydroxymethyl (-CH2OH) moiety.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15FO/c13-11-4-2-10(3-5-11)8-12(9-14)6-1-7-12/h2-5,14H,1,6-9H2 |
InChI Key |
HXMGETODTCTWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structure Variations
The cyclobutane core distinguishes [1-(4-Fluorobenzyl)cyclobutyl]methanol from related compounds. Key comparisons include:
Piperidine-Based Alcohol Analogues (e.g., Compound 7 from )
- Structure : Piperidine ring substituted with 4-fluorobenzyl and 4-fluorophenyl groups.
- Bioactivity : Demonstrated potent antiplasmodial activity against resistant Plasmodium strains (IC50: 1.03–2.52 µg/mL). The hydroxyl group at C-7' is critical for selectivity (SIs = 15–182) .
- However, the hydroxyl group in both compounds likely contributes to hydrogen bonding with biological targets.
Indole/Indazole Derivatives (e.g., FUB-144, FUB-AKB-48 from )
- Structure : Indole or indazole cores with 4-fluorobenzyl and bulky substituents (e.g., tetramethylcyclopropyl).
- Bioactivity: Synthetic cannabinoids with psychoactive properties due to CB1 receptor affinity.
- Comparison: The cyclobutane in this compound lacks the planar aromatic system of indole/indazole, likely reducing receptor binding but improving metabolic stability .
Dihydroquinolinone Derivatives (e.g., Compound 84 from )
- Structure: Dihydroquinolinone fused with 4-fluorobenzyl and naphthalene carbonyl groups.
- Synthesis : Purified via TLC (59% yield), suggesting similarities in fluorobenzyl group introduction.
- Comparison: The quinolinone core enables π-π stacking interactions, absent in the cyclobutane system, which may influence solubility and target specificity .
Substituent Effects
4-Fluorobenzyl Group
- Role : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to enzymatic degradation.
- Examples: Antimalarial Piperidines (): Fluorine increases selectivity for parasitic cells over mammalian cells. Synthetic Cannabinoids (): Critical for receptor binding and potency.
Hydroxyl Group
- Role : Facilitates hydrogen bonding, enhancing target engagement and solubility.
- Examples: Compound 7 (): Hydroxyl at C-7' correlates with high antiplasmodial activity. this compound: The hydroxymethyl group may similarly improve solubility but requires verification of bioactivity.
Comparative Data Table
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